- 3-Fluorobenzonitrilee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-5,
Cas no 89-99-6 ((2-fluorophenyl)methanamine)
O-fluorobenzylamine is a chemical substance with the molecular formula of c7h8fn< Br>
(2-fluorophenyl)methanamine structure
(2-fluorophenyl)methanamine Properties
Names and Identifiers
-
- (2-Fluorophenyl)methanamine
- 2-fluoroBenzenemethanamine
- 2-Fluoroaniline
- 2-Fluorobenzylamine
- o-Fluorobenzylamine
- Benzenemethanamine, 2-fluoro-
- Benzylamine, o-fluoro-
- 2-fluorobenzyl amine
- 2-Fluoro-benzylamine
- 1-(2-fluorophenyl)methanamine
- (2-fluorophenyl)methylamine
- LRFWYBZWRQWZIM-UHFFFAOYSA-N
- o-fluorobenzyl amine
- NSC158270
- PubChem4415
- ortho-Fluorobenzylamine
- 2-fluoro-benzyl amine
- (2-fluorobenzyl)amine
- 2-fluoro-benzenemethanamine
- KSC492E6D
- (2-F
- F2190-0539
- FT-0612424
- (2-Fluorophenyl)methanamine #
- (2-Fluorophenyl)methanamine;2-fluoroBenzenemethanamine
- AKOS000120576
- 2-Fluorobenzylamine, 96%
- STK503675
- W-100350
- MFCD00008107
- NSC-158270
- SCHEMBL6621
- 2-fluorbenzylamin
- 89-99-6
- DTXSID8059003
- A22208
- InChI=1/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H
- AC-9769
- CHEMBL12892
- CS-W004092
- EN300-16213
- SS-3747
- AM20041340
- F0538
- NSC 158270
- EINECS 201-957-9
- 2-Fluorobenzenemethanamine (ACI)
- Benzylamine, o-fluoro- (7CI, 8CI)
- ((2-Fluorophenyl)methyl)amine
- DB-021125
- R2RBT7FEJ7
- NS00041252
- 2-Fluorobenzenemethanamine
- DTXCID1048673
- +Expand
-
- MFCD00008107
- LRFWYBZWRQWZIM-UHFFFAOYSA-N
- 1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
- FC1C(CN)=CC=CC=1
- 508109
Computed Properties
- 125.064077g/mol
- 0
- 1.1
- 1
- 2
- 1
- 125.064077g/mol
- 125.064077g/mol
- 26Ų
- 9
- 85
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 1.98470
- 26.02000
- n20/D 1.517(lit.)
- 75°C/13mmHg(lit.)
- Fahrenheit: 152.6 ° f
Celsius: 67 ° c - Colorless transparent liquid
- Air Sensitive
- 1.095 g/mL at 25 °C(lit.)
(2-fluorophenyl)methanamine Security Information
- GHS05
- 3
- 8
- S26-S27-S36/37/39-S45
- III
- R20/21/22; R34
- C
- UN 2735 8/PG 2
- H314
- P280,P305+P351+P338,P310
- dangerous
- Store at room temperature
- III
- 34
- Danger
- Yes
- 8
(2-fluorophenyl)methanamine Customs Data
- 2921420090
-
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2-fluorophenyl)methanamine Price
(2-fluorophenyl)methanamine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium triethylborohydride Catalysts: (TB-5-24)-[6-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-N-(1,1-dimethylethyl)-… Solvents: Tetrahydrofuran ; rt; 45 min, rt
1.2 Reagents: Sodium ethoxide , Hydrogen Solvents: Benzene ; 36 h, 30 bar, 135 °C
1.2 Reagents: Sodium ethoxide , Hydrogen Solvents: Benzene ; 36 h, 30 bar, 135 °C
Reference
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer ComplexJournal of the American Chemical Society, 2015, 137(28), 8888-8891,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol , Water ; 6 h, 1 MPa, 110 °C
Reference
- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt CatalystsChemical Research in Chinese Universities, 2019, 35(3), 457-462,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 12 h, rt
Reference
- Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual InhibitorsJournal of Medicinal Chemistry, 2017, 60(19), 7965-7983,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ; rt → 110 °C; 24 h, 110 °C
Reference
- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamidesScience China: Chemistry, 2023, 66(2), 443-448,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Reference
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of aminesChemical Science, 2020, 11(11), 2973-2981,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; 12 h, 100 °C
Reference
- Palladium-Catalyzed ortho-Selective C-H Fluorination of Oxalyl Amide-Protected BenzylaminesJournal of Organic Chemistry, 2015, 80(2), 942-949,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cobalt (covalent organic framework supported) Solvents: Methanol ; 3 h, rt
Reference
- Highly Stable COF-Supported Co/Co(OH)2 Nanoparticles Heterogeneous Catalyst for Reduction of Nitrile/Nitro Compounds under Mild ConditionsSmall, 2018, 14(37),,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium borohydride Catalysts: Cupric chloride Solvents: Isopropanol , Water ; 12 h, 60 °C
Reference
- Preparation and characterization of primary amines by potassium borohydride-copper chloride system from nitrilesAsian Journal of Chemistry, 2015, 27(10), 3564-3566,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide , 2921008-59-3 Solvents: Tetrahydrofuran ; > 1 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 12 h, 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 3 h, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 12 h, 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 3 h, rt
Reference
- Ligand-metal cooperativity in quinonoid based nickel(II) and cobalt(II) complexes for catalytic hydrosilylative reduction of nitriles to amines: electron transfer and mechanistic insightDalton Transactions, 2023, 52(15), 4964-4972,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,5-diphenyl-1H-imidazolium-4-yl]bis[μ… Solvents: Toluene ; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h
Reference
- Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activationChemical Science, 2020, 11(7), 1848-1854,
(2-fluorophenyl)methanamine Raw materials
(2-fluorophenyl)methanamine Preparation Products
(2-fluorophenyl)methanamine Suppliers
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
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(2-fluorophenyl)methanamine Related Literature
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1. Alkylidyne(carbaborane) complexes of the Group 6 metals. Part 6. exo-nido-Tungstacarbaborane compoundsStephen A. Brew,John C. Jeffery,Mark D. Mortimer,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1992 1365
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Yun-Liang Jiang,Yu-Ling Wang,Jing-Xiang Lin,Qing-Yan Liu,Zhang-Hui Lu,Na Zhang,Jia-Jia-Wei,Li-Qin Li CrystEngComm 2011 13 1697
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Ma?gorzata E. Zakrzewska,Paulo J. L. André,Clara S. B. Gomes,Ana V. M. Nunes,Vitor Rosa New J. Chem. 2023 47 6551
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Mohammed Enamullah,Vera Vasylyeva,Mohammad Abdul Quddus,Mohammad Khairul Islam,Simon-Patrick H?fert,Christoph Janiak CrystEngComm 2018 20 4724
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6. Substituent effects in saturated systems. Basicity, reactivity, and stereochemistry in 3- and 6-substituted cis-hexahydrocarbazolesA. Smith,J. H. P. Utley J. Chem. Soc. B 1971 1201
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Jan Janczak,Ryszard Kubiak CrystEngComm 2010 12 3599
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Vivek Kumar Singh,Prakash Chandra Joshi,Hemant Kumar,Rahul Kumar Siwatch,Chandan Kumar Jha,Selvarajan Nagendran Dalton Trans. 2022 51 16906
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Stephen O. Ojwach,Teddy T. Okemwa,Nelson W. Attandoh,Bernard Omondi Dalton Trans. 2013 42 10735
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Joanna Nadia,Alexander G. Olenskyj,Natascha Stroebinger,Suzanne M. Hodgkinson,Talia G. Estevez,Parthasarathi Subramanian,Harjinder Singh,R. Paul Singh,Gail M. Bornhorst Food Funct. 2021 12 4349
89-99-6 ((2-fluorophenyl)methanamine) Related Products
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-99-6)2-Fluorobenzylamine
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89-99-6)(2-fluorophenyl)methanamine
99%/99%
100g/500g
184.0/659.0